molecular formula C10H13F2NO B14022267 (R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol

(R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol

Cat. No.: B14022267
M. Wt: 201.21 g/mol
InChI Key: RRFWRUGQUYFUBQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol is a chiral compound with a specific stereochemistry at the fourth carbon atom. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and ®-4-amino-1-butanol.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of (4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol may involve optimized reaction conditions, including:

    Catalysts: Use of efficient catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal conditions for the desired product.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of 4-(3,5-difluorophenyl)butan-2-one.

    Reduction: Formation of various amine derivatives depending on the reducing agent used.

    Substitution: Formation of N-substituted derivatives with different functional groups.

Scientific Research Applications

(4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Act as an inhibitor or activator of enzymes involved in metabolic pathways.

    Modulate Receptors: Interact with receptors to influence cellular signaling processes.

    Alter Gene Expression: Affect the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol: The enantiomer of the compound with different stereochemistry.

    4-Amino-4-(3,5-difluorophenyl)butanoic acid: A structurally similar compound with a carboxylic acid group instead of a hydroxyl group.

    4-Amino-4-(3,5-difluorophenyl)butan-2-ol: A compound with a hydroxyl group at a different position.

Uniqueness

(4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

(4R)-4-amino-4-(3,5-difluorophenyl)butan-1-ol

InChI

InChI=1S/C10H13F2NO/c11-8-4-7(5-9(12)6-8)10(13)2-1-3-14/h4-6,10,14H,1-3,13H2/t10-/m1/s1

InChI Key

RRFWRUGQUYFUBQ-SNVBAGLBSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@@H](CCCO)N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CCCO)N

Origin of Product

United States

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